Etelcalcetide

Catalog No.
S527486
CAS No.
1262780-97-1
M.F
C38H73N21O10S2
M. Wt
1048.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etelcalcetide

CAS Number

1262780-97-1

Product Name

Etelcalcetide

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid

Molecular Formula

C38H73N21O10S2

Molecular Weight

1048.3 g/mol

InChI

InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1

InChI Key

ANIAZGVDEUQPRI-ZJQCGQFWSA-N

SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C

solubility

Soluble in DMSO, not in water

Synonyms

AMG-416, AMG416, AMG 416, KAI-4169, KAI 4169, KAI4169, ONO5163, ONO-5163, ONO 5163, Etelcalcetide, Velcalcetide, Telcalcetide. Ac-D-Cys-D-Ala-D-Arg-D-Arg-D-Arg-D-Ala-D-Arg-NH2.

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C

The exact mass of the compound Etelcalcetide is 1047.5291 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Current treatment options for SHP in CKD include phosphorus restriction, phosphate binders, vitamin D or vitamin D receptor (VDR) activators, and calcimimetics. Etelcalcetide belongs to the class of calcimimetic drugs. These medications work by mimicking the effects of calcium on the parathyroid glands, thereby suppressing PTH secretion.

Potential Benefits of Etelcalcetide for CKD patients

Research suggests that Etelcalcetide may offer several advantages over other treatment options for SHP in CKD patients:

  • Effective PTH control: Studies have shown that Etelcalcetide is effective in reducing PTH levels in patients with CKD on hemodialysis [, ]. This can help to improve bone health and reduce the risk of fractures.
  • Anti-inflammatory effects: Emerging evidence suggests that Etelcalcetide might have additional benefits beyond PTH control. A study found that patients treated with Etelcalcetide in combination with paricalcitol (a vitamin D receptor activator) had lower levels of C-reactive protein (CRP), a marker of inflammation, compared to those treated with either medication alone []. This suggests that Etelcalcetide may have anti-inflammatory properties that could be beneficial for CKD patients, who are at increased risk of chronic inflammation.

Etelcalcetide is a synthetic peptide classified as a calcimimetic agent, primarily used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis. It is administered intravenously and functions by modulating the calcium-sensing receptor (CaSR) in the parathyroid gland. By binding to this receptor, etelcalcetide enhances its activation by extracellular calcium, leading to reduced secretion of parathyroid hormone (PTH) and subsequent decreases in serum calcium levels .

Etelcalcetide works by mimicking the action of calcium on the calcium-sensing receptor (CaSR) located in the parathyroid gland []. The CaSR plays a critical role in regulating parathyroid hormone (PTH) secretion. In healthy individuals, rising calcium levels bind to the CaSR, leading to decreased PTH production. In CKD patients, however, this mechanism is impaired, resulting in elevated PTH levels (hyperparathyroidism) [].

Etelcalcetide binds to the CaSR, even in the absence of high calcium levels, and activates the receptor. This activation suppresses PTH secretion from the parathyroid gland, thereby controlling the hormonal imbalance associated with SHPT [].

Toxicity

Clinical trials have shown that etelcalcetide is generally well-tolerated, but some side effects like nausea, vomiting, and headache can occur. The most significant safety concern is the potential for etelcalcetide to lower blood calcium levels (hypocalcemia) if not carefully monitored [, ].

The chemical structure of etelcalcetide is characterized by a disulfide bond between two peptide chains, predominantly composed of D-amino acids, which enhances its stability and bioactivity. The IUPAC name for etelcalcetide reflects its complex structure, which includes multiple amino acid residues and a disulfide linkage. The primary reaction mechanism involves allosteric modulation of the CaSR, affecting calcium homeostasis and PTH secretion .

Etelcalcetide exhibits significant biological activity through its interaction with the CaSR. Upon binding, it promotes receptor activation by extracellular calcium, resulting in decreased PTH levels within 30 minutes of administration. This effect is sustained with continued treatment, leading to a reduction in serum calcium and phosphate levels in patients receiving hemodialysis . The effective half-life of etelcalcetide ranges from 3 to 4 days, allowing for thrice-weekly dosing at the end of dialysis sessions .

Etelcalcetide is synthesized through solid-phase peptide synthesis techniques, which allow for the precise incorporation of D-amino acids and the formation of disulfide bonds. This method ensures high purity and bioactivity of the final product. The synthesis involves multiple steps, including coupling reactions and purification processes to obtain the desired peptide structure .

The primary application of etelcalcetide is in managing secondary hyperparathyroidism associated with chronic kidney disease in patients on hemodialysis. By effectively lowering PTH levels, it helps mitigate complications related to elevated calcium levels, such as cardiovascular issues and bone disorders . Additionally, etelcalcetide may be investigated for potential uses in other conditions involving dysregulated calcium metabolism.

Several compounds exhibit similar mechanisms or therapeutic applications as etelcalcetide. Here are some notable comparisons:

CompoundMechanism of ActionUnique Features
CinacalcetDirectly increases sensitivity of CaSR to calciumOral administration; different receptor binding site
ParicalcitolVitamin D analog that reduces PTH levelsAdministered via injection or orally; vitamin D pathway
CalcitriolActive form of vitamin DIncreases intestinal absorption of calcium; broader effects on bone metabolism

Etelcalcetide is unique in its allosteric modulation of the CaSR compared to cinacalcet's direct action at a different site on the receptor. Its peptide nature also distinguishes it from small-molecule alternatives like cinacalcet and vitamin D analogs .

Early Development Phase

Corporate Development and Acquisition

Clinical Development Timeline

Development PhaseTimelineKey Findings
Preclinical Research2008-2010Initial peptide synthesis and calcium-sensing receptor binding studies
Phase 1 Studies2010-2011Safety confirmation and dose-dependent parathyroid hormone reduction
Phase 1b Patient Studies2010-2012First patient testing in hemodialysis populations
Corporate AcquisitionJuly 2012Amgen acquisition of KAI Pharmaceuticals for $315 million
Phase 3 Trials2012-201675.3% efficacy rate in primary endpoint achievement
Regulatory ApprovalFebruary 2017Approval as Parsabiv for secondary hyperparathyroidism treatment

Physical State and Appearance

Etelcalcetide exists as a white to off-white powder in its solid crystalline form [1] [2]. The compound is supplied as a crystalline solid for research purposes and pharmaceutical formulation [2] [3]. The physical appearance is consistent across different manufacturers and remains stable under proper storage conditions. The peptide nature of etelcalcetide contributes to its solid-state characteristics, with the hydrochloride salt form being the preferred pharmaceutical formulation due to enhanced stability and solubility properties [4].

The drug product formulation of etelcalcetide (Parsabiv) is presented as a clear, colorless solution for intravenous injection [1] [5]. This ready-to-use formulation eliminates the need for reconstitution and provides convenient administration during hemodialysis procedures.

Solubility Profile and Parameters

Etelcalcetide demonstrates excellent aqueous solubility characteristics, particularly in its hydrochloride salt form. The compound exhibits water solubility of at least 50-100 mg/mL [6] [7], making it highly suitable for intravenous administration. In phosphate-buffered saline at physiological pH (7.2), etelcalcetide hydrochloride shows solubility of approximately 10 mg/mL [7].

The organic solvent solubility profile includes dimethyl sulfoxide (DMSO) solubility of approximately 10 mg/mL [2] [7]. The compound is also soluble in ethanol at concentrations up to 100 mg/mL according to some manufacturer specifications [8]. The high aqueous solubility is attributed to the presence of multiple basic arginine residues and the ionic nature of the hydrochloride salt formation.

SolventSolubility (mg/mL)Molarity (mM)
Water50-10041.87-83.74
PBS (pH 7.2)108.37
DMSO108.37

Partition Coefficient and Lipophilicity

Etelcalcetide exhibits highly hydrophilic characteristics with predicted log P values ranging from -3.4 to -11 [9], indicating very low lipophilicity. This extreme hydrophilicity is consistent with the peptidic nature of the compound and the presence of multiple charged amino acid residues, particularly the four D-arginine residues that confer a net positive charge of +4 at physiological pH [10].

The low partition coefficient values indicate that etelcalcetide has minimal tendency to partition into lipid phases, which is advantageous for intravenous administration and minimizes non-specific tissue accumulation. The hydrophilic nature also contributes to the compound's rapid clearance through hemodialysis, with a clearance rate of 7.66 L/hour [11].

Ionization Constants and pKa Values

While specific pKa values for etelcalcetide have not been explicitly reported in the literature, the compound contains multiple ionizable groups due to its peptide structure. The molecule contains four D-arginine residues with guanidinium groups that remain positively charged across physiological pH ranges [10]. These basic residues typically have pKa values around 12.5, ensuring they remain protonated and positively charged under normal physiological conditions.

The amino acid composition includes:

  • Four D-arginine residues: Contributing positive charges (pKa ~12.5)
  • Terminal amino group: From L-cysteine (pKa ~9.2)
  • Terminal carboxyl group: From L-cysteine (pKa ~2.3)
  • Amide bonds: Throughout the peptide backbone (non-ionizable)

The overall net charge at physiological pH is +4, making etelcalcetide a positively charged peptide that readily interacts with negatively charged plasma proteins, particularly albumin [10] [12].

Spectroscopic Characteristics

UV-Visible Spectroscopy

Etelcalcetide demonstrates UV absorbance characteristics typical of peptides containing aromatic and charged amino acid residues. Analytical methods commonly employ detection wavelengths between 210-238 nm for HPLC analysis [13] [14]. The primary absorbance maximum occurs around 235 nm, which is utilized for pharmaceutical analysis and quality control purposes [15].

The UV-Vis spectroscopic behavior is dominated by:

  • Peptide backbone absorption: Around 190-220 nm (n→π* and π→π* transitions)
  • Amino acid side chain contributions: Particularly from arginine residues
  • Disulfide bond chromophore: Contributing to absorbance around 250-280 nm region

FTIR Spectral Analysis

Fourier Transform Infrared (FTIR) spectroscopy has been employed for comparative characterization studies of etelcalcetide formulations [13]. The FTIR spectrum of etelcalcetide exhibits characteristic peaks associated with:

  • Amide I band: Around 1650-1680 cm⁻¹ (C=O stretch of peptide bonds)
  • Amide II band: Around 1520-1550 cm⁻¹ (N-H bend and C-N stretch)
  • N-H stretching: Around 3200-3500 cm⁻¹ (primary and secondary amines)
  • C-H stretching: Around 2850-3000 cm⁻¹ (aliphatic carbons)
  • Disulfide bridge: Characteristic S-S stretching around 500-550 cm⁻¹

FTIR analysis has proven valuable for identity confirmation and comparative studies between reference listed drug samples and generic formulations [13].

NMR Spectral Features

While comprehensive NMR spectral data for etelcalcetide is limited in the publicly available literature, the peptide structure suggests characteristic features that would be observed in both ¹H and ¹³C NMR spectroscopy:

Proton NMR (¹H NMR) expected features:

  • Amide protons: 6.0-8.5 ppm region
  • α-Protons: 3.5-5.0 ppm (characteristic of amino acid residues)
  • Arginine side chains: Complex multiplets in 1.5-3.2 ppm region
  • Methyl groups: From alanine residues around 1.2-1.5 ppm

Carbon-13 NMR (¹³C NMR) expected features:

  • Carbonyl carbons: 170-180 ppm (amide and carboxyl groups)
  • α-Carbons: 50-60 ppm range
  • Aliphatic side chains: 20-40 ppm region
  • Guanidinium carbons: Around 155-160 ppm

Crystal Structure Properties

Detailed crystal structure information for etelcalcetide is not extensively available in the current literature. However, the compound exists in a crystalline solid state when formulated as the hydrochloride salt [2] [3]. The peptide adopts a linear configuration with a disulfide bridge connecting the D-cysteine and L-cysteine residues [12].

Key structural features include:

  • Linear heptapeptide backbone: Seven D-amino acids linked to L-cysteine
  • Disulfide bridge: Critical for biological activity and stability
  • Crystalline packing: Influenced by multiple hydrogen bonding interactions
  • Salt formation: Hydrochloride salt provides enhanced crystalline stability

The absence of detailed X-ray crystallographic data in the literature suggests that the compound may present challenges for single crystal formation, possibly due to the flexible peptide backbone and multiple charged residues that favor hydrated crystal forms.

Stability and Degradation Kinetics

Thermal Stability

Etelcalcetide demonstrates good thermal stability under controlled storage conditions. The compound maintains stability for up to 6 months at room temperature when stored in appropriate formulations [16] [17]. However, optimal storage is recommended at -20°C for powder forms and 2-8°C for liquid formulations [1] [18].

The pharmaceutical formulation shows stability characteristics allowing:

  • Room temperature storage: Up to 7 days in original carton
  • Out of carton: Up to 4 hours without direct sunlight exposure
  • Refrigerated storage: Extended stability when maintained at 2-8°C [1]

Temperature-dependent degradation kinetics follow typical patterns for peptide drugs, with increased degradation rates at elevated temperatures due to enhanced molecular motion and chemical reaction rates.

pH-Dependent Stability

Etelcalcetide exhibits pH-dependent stability characteristics typical of peptide drugs. The commercial formulation is optimized at pH 3.3 using succinic acid buffer system [1] [11]. At this acidic pH, the compound demonstrates enhanced stability compared to neutral or basic conditions.

Key pH stability observations:

  • Optimal stability: pH 3.3 (formulation pH)
  • Acid hydrolysis: Susceptible at very low pH (<2)
  • Base hydrolysis: Increased susceptibility at high pH (>8)
  • Physiological pH: Rapid biotransformation occurs in blood

The amide bonds are prone to hydrolysis at both high and low pH extremes, while the disulfide bonds can be unstable even under mild conditions close to neutral pH [19]. This pH sensitivity necessitates careful formulation design and controlled storage conditions.

Oxidative Degradation Pathways

Etelcalcetide undergoes oxidative degradation primarily through disulfide exchange mechanisms [12] [20]. In biological systems, the compound rapidly undergoes disulfide exchange with endogenous thiols in blood, predominantly forming a covalent serum albumin peptide conjugate (SAPC) [12].

The major oxidative degradation pathways include:

  • Disulfide Exchange: Formation of mixed disulfides with blood proteins

    • Rate: 18-fold faster than reverse process [20] [12]
    • Primary product: Serum albumin-peptide conjugate (SAPC)
    • Molecular weight: 67 kDa (SAPC) vs. 1048 Da (parent compound)
  • Thiol Oxidation: Formation of intermolecular disulfide bonds

    • Products: Dimeric and oligomeric species
    • Conditions: Aerobic environment, metal catalysis
  • Amino Acid Oxidation: Potential oxidation of methionine and other susceptible residues

    • Limited due to D-amino acid composition
    • Reduced susceptibility compared to L-amino acid peptides

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-10.7

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

18

Exact Mass

1047.52906996 g/mol

Monoisotopic Mass

1047.52906996 g/mol

Heavy Atom Count

71

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60ME133FJB

Drug Indication

Etelcalcetide is a calcium-sensing receptor agonist indicated for: Secondary hyperparathyroidism (HPT) in adult patients with chronic kidney disease (CKD) on hemodialysis.
Parsabiv is indicated for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on haemodialysis therapy.
Treatment of hyperparathyroidism

Mechanism of Action

Etelcalcetide is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR). Etelcalcetide binds to the CaSR and enhances activation of the receptor by extracellular calcium. Activation of the CaSR on parathyroid chief cells decreases PTH secretion.

Absorption Distribution and Excretion

The pharmacokinetics of etelcalcetide is linear and does not change over time following single (5 to 60 mg) and multiple intravenous doses (2.5 to 20 mg) in chronic kidney disease patients with secondary hyperparathyroidism requiring hemodialysis. Etelcalcetide exhibited tri-exponential decay following intravenous administration. Based on population pharmacokinetic analysis, following three times a week intravenous dosing at the end of each 3- to 6-hour hemodialysis session in chronic kidney disease patients, etelcalcetide plasma levels reached steady state in 7-8 weeks after dosing with a predicted accumulation ratio of 3- to 4-fold
Etelcalcetide is cleared by renal excretion
796 L
7.66 L/h

Metabolism Metabolites

Etelcalcetide is not metabolized by CYP450 enzymes. Etelcalcetide is biotransformed in blood by reversible disulfide exchange with endogenous thiols to predominantly form conjugates with serum albumin. Following a single radiolabeled dose of etelcalcetide in chronic kidney disease patients with secondary hyperparathyroidism requiring hemodialysis, the plasma exposure of biotransformation products is approximately 5-fold higher than that of etelcalcetide and their concentration-time course parallels that of etelcalcetide.

Wikipedia

Etelcalcetide
20α-Dihydrodydrogesterone

Biological Half Life

3 to 4 days

Use Classification

Human drugs -> Anti-parathyroid agents, Calcium homeostasis -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Shigematsu T, Fukagawa M, Yokoyama K, Akiba T, Fujii A, Shinoda A, Akizawa T. The influence of dialysate Ca concentrations on the therapeutic effects of etelcalcetide with concomitant drugs in patients with secondary hyperparathyroidism. Nephrology (Carlton). 2019 Nov 25. doi: 10.1111/nep.13682. [Epub ahead of print] PubMed PMID: 31765028.
2: Dörr K, Kammer M, Reindl-Schwaighofer R, Lorenz M, Loewe C, Marculescu R, Erben R, Oberbauer R. Effect of etelcalcetide on cardiac hypertrophy in hemodialysis patients: a randomized controlled trial (ETECAR-HD). Trials. 2019 Oct 24;20(1):601. doi: 10.1186/s13063-019-3707-7. PubMed PMID: 31651370; PubMed Central PMCID: PMC6813957.
3: Russo D, Tripepi R, Malberti F, Di Iorio B, Scognamiglio B, Di Lullo L, Paduano IG, Tripepi GL, Panuccio VA. Etelcalcetide in Patients on Hemodialysis with Severe Secondary Hyperparathyroidism. Multicenter Study in "Real Life". J Clin Med. 2019 Jul 20;8(7). pii: E1066. doi: 10.3390/jcm8071066. PubMed PMID: 31330805; PubMed Central PMCID: PMC6678718.
4: Cunningham J, Block GA, Chertow GM, Cooper K, Evenepoel P, Iles J, Sun Y, Ureña-Torres P, Bushinsky DA. Etelcalcetide Is Effective at All Levels of Severity of Secondary Hyperparathyroidism in Hemodialysis Patients. Kidney Int Rep. 2019 Apr 16;4(7):987-994. doi: 10.1016/j.ekir.2019.04.010. eCollection 2019 Jul. PubMed PMID: 31317120; PubMed Central PMCID: PMC6611952.
5: Hain D, Tomlin H, Gibson C. Administration of Etelcalcetide for the Treatment of Secondary Hyperparathyroidism in Patients with CKD-MBD on Hemodialysis: A Nephrology Nursing Perspective. Nephrol Nurs J. 2019 May-Jun;46(3):315-290. PubMed PMID: 31199098.
6: Block GA, Chertow GM, Sullivan JT, Deng H, Mather O, Tomlin H, Serenko M. An integrated analysis of safety and tolerability of etelcalcetide in patients receiving hemodialysis with secondary hyperparathyroidism. PLoS One. 2019 Mar 15;14(3):e0213774. doi: 10.1371/journal.pone.0213774. eCollection 2019. PubMed PMID: 30875390; PubMed Central PMCID: PMC6420005.
7: Bushinsky DA, Chertow GM, Cheng S, Deng H, Kopyt N, Martin KJ, Rastogi A, Ureña-Torres P, Vervloet M, Block GA. One-year safety and efficacy of intravenous etelcalcetide in patients on hemodialysis with secondary hyperparathyroidism. Nephrol Dial Transplant. 2019 Mar 11. pii: gfz039. doi: 10.1093/ndt/gfz039. [Epub ahead of print] Erratum in: Nephrol Dial Transplant. 2019 May 15;:. PubMed PMID: 30859218.
8: Xipell M, Montagud-Marrahi E, Rubio MV, Ojeda R, Arias-Guillén M, Fontseré N, Rodas L, Vera M, Broseta JJ, Torregrosa V, Filella X, Maduell F. Improved Control of Secondary Hyperparathyroidism in Hemodialysis Patients Switching from Oral Cinacalcet to Intravenous Etelcalcetide, Especially in Nonadherent Patients. Blood Purif. 2019;48(2):106-114. doi: 10.1159/000496562. Epub 2019 Jan 30. PubMed PMID: 30699421.
9: Shigematsu T, Fukagawa M, Yokoyama K, Akiba T, Fujii A, Odani M, Akizawa T. Effects of the Intravenous Calcimimetic Etelcalcetide on Bone Turnover and Serum Fibroblast Growth Factor 23: Post Hoc Analysis of an Open-label Study. Clin Ther. 2018 Dec;40(12):2099-2111. doi: 10.1016/j.clinthera.2018.10.016. Epub 2018 Nov 23. PubMed PMID: 30473399.
10: Harada K, Fujioka A, Konno M, Inoue A, Yamada H, Hirota Y. Pharmacology of Parsabiv(®) (etelcalcetide, ONO-5163/AMG 416), a novel allosteric modulator of the calcium-sensing receptor, for secondary hyperparathyroidism in hemodialysis patients. Eur J Pharmacol. 2019 Jan 5;842:139-145. doi: 10.1016/j.ejphar.2018.10.021. Epub 2018 Oct 19. PubMed PMID: 30342948.
11: Mima A, Tansho K, Nagahara D, Watase K. Treatment of secondary hyperparathyroidism in patients on hemodialysis using a novel synthetic peptide calcimimetic, etelcalcetide: a short-term clinical study. J Int Med Res. 2018 Nov;46(11):4578-4585. doi: 10.1177/0300060518786913. Epub 2018 Jul 20. PubMed PMID: 30027791; PubMed Central PMCID: PMC6259360.
12: Patel J, Bridgeman MB. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis. P T. 2018 Jul;43(7):396-399. PubMed PMID: 30013296; PubMed Central PMCID: PMC6027851.
13: Eidman KE, Wetmore JB. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? Semin Dial. 2018 Sep;31(5):440-444. doi: 10.1111/sdi.12734. Epub 2018 Jul 15. Review. PubMed PMID: 30009474.
14: Yoshimura K, Funakoshi Y, Terawaki H. Dramatic Regression of Parathyroid Gland Swelling After Conversion of Calcimimetic Medication From Cinacalcet to Etelcalcetide. Ther Apher Dial. 2018 Oct;22(5):553-554. doi: 10.1111/1744-9987.12701. Epub 2018 Jun 21. PubMed PMID: 29927050.
15: Friedl C, Zitt E. Role of etelcalcetide in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy. Drug Des Devel Ther. 2018 Jun 1;12:1589-1598. doi: 10.2147/DDDT.S134103. eCollection 2018. Review. PubMed PMID: 29910605; PubMed Central PMCID: PMC5989700.
16: Bellasi A, Cozzolino M, Malberti F, Cancarini G, Esposito C, Genderini A, Guastoni CM, Ondei P, Pontoriero G, Teatini U, Vezzoli G, Messa P, Locatelli F. [New scenarios in secondary hyperparathyroidism: etelcalcetide. Position paper of Nephrologists form Lombardy]. G Ital Nefrol. 2018 May;35(3). pii: 2018-vol3. Italian. PubMed PMID: 29786181.
17: Ye J, Deng G, Gao F. Theoretical overview of clinical and pharmacological aspects of the use of etelcalcetide in diabetic patients undergoing hemodialysis. Drug Des Devel Ther. 2018 Apr 19;12:901-909. doi: 10.2147/DDDT.S160223. eCollection 2018. Review. PubMed PMID: 29719376; PubMed Central PMCID: PMC5914547.
18: Rose M, Shepherd J, Harris P, Pickett K, Lord J. Etelcalcetide for Treating Secondary Hyperparathyroidism: An Evidence Review Group Evaluation of a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Nov;36(11):1299-1308. doi: 10.1007/s40273-018-0661-2. Review. PubMed PMID: 29691773.
19: Villabón Ochoa P, Sánchez Heras M, Zapata Balcázar A, Sánchez Escudero P, Rodríguez Palomares JR, de Arriba de la Fuente G. A light in the control of secondary hyperparathyroidism. Etelcalcetide IV in hemodialysis. Nefrologia. 2018 Nov - Dec;38(6):677-678. doi: 10.1016/j.nefro.2018.02.003. Epub 2018 Mar 27. English, Spanish. PubMed PMID: 29602519.
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